AKOS021701947

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

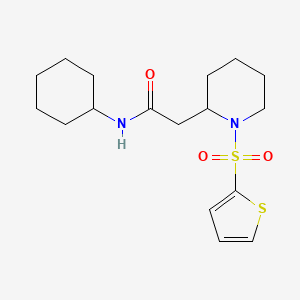

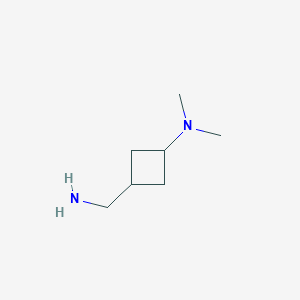

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to develop compounds for treating human diseases . Indolizine, on the other hand, is a nitrogen-containing heterocycle with potential biological activities . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .

Synthesis Analysis

The synthesis of indolizines has been achieved through various methods, including classical methodologies like Scholtz or Chichibabin reactions, transition metal-catalyzed reactions, and approaches based on oxidative coupling . Pyrrolidine compounds can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . Indolizine consists of a 10π conjugated planar electronic structure .Chemical Reactions Analysis

The chemical reactions involving indolizines and pyrrolidines are diverse. For instance, the radical reaction of 2-iodoindolizines in the presence of the AIBN/n-Bu3SnH system can yield 1,3-disubstituted indolizines .Physical And Chemical Properties Analysis

The physical and chemical properties of indolizine and pyrrolidine derivatives depend on their specific structures. For instance, some indolizine derivatives exhibit excellent fluorescence properties .科学研究应用

- 研究人员已经探索了包括F3406-2025在内的吲哚嗪衍生物作为抗结核剂的潜力 。这些化合物对结核分枝杆菌 (MTB) 和牛分枝杆菌 (BCG) 具有生物活性。对其作用机制和功效的进一步研究正在进行中。

- F3406-2025 衍生物具有优异的荧光特性,使其适合用作生物成像中的有机荧光分子 。它们独特的光谱特征能够可视化细胞过程和结构,帮助研究人员了解疾病通路和药物相互作用。

- 量子级联激光器 (QCL) 彻底改变了从气候监测到医疗保健的各种应用。 F3406-2025 衍生物因其在 QCL 中的作用而受到研究,为太赫兹和中红外激光技术的进步做出了贡献 。这些激光器在气体传感、环境监测和安全系统中得到应用。

- 涉及研究人员、伦理学家和业务开发专家的协作伦理模型探索了 F3406-2025 衍生物在药物开发中的应用 。正在评估其潜在的治疗效果和安全性,着眼于临床应用。

- 吲哚嗪,包括 F3406-2025,表现出多种生物活性。 研究人员已经研究了它们对细胞过程的影响,例如酶抑制、受体结合和抗炎特性 。了解这些机制对于靶向药物设计至关重要。

- 近年来,合成策略的最新进展集中在自由基诱导的吲哚嗪合成方法 。这些方法提供了高效的杂环构建和键形成,有助于新型衍生物的开发。研究人员继续探索获取 F3406-2025 和相关化合物的创新方法。

抗结核活性

荧光探针和成像

量子级联激光器 (QCL)

转化研究和药物开发

生物活性及其机制

合成方法学和自由基环化

作用机制

未来方向

属性

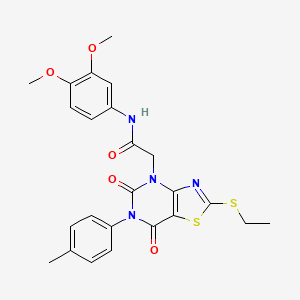

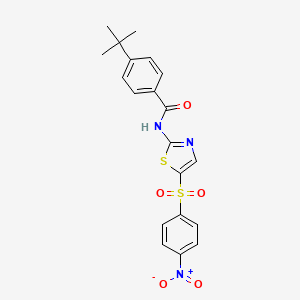

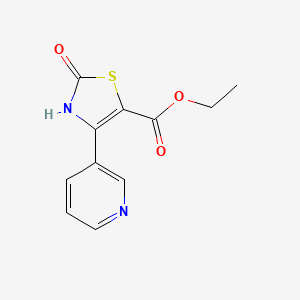

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O5S2/c1-5-34-23-26-21-20(35-23)22(30)28(16-9-6-14(2)7-10-16)24(31)27(21)13-19(29)25-15-8-11-17(32-3)18(12-15)33-4/h6-12H,5,13H2,1-4H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYOHYMMCXNELO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino}-2-methylpropanoate](/img/structure/B2509090.png)

![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid](/img/structure/B2509095.png)

![3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2509097.png)

![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509102.png)